(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
Description
(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Properties
IUPAC Name |
3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKQVYPXHMSLJ-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce 3-(2-(4-chlorophenyl)hydrazinyl)quinoxalin-2(1H)-one.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the reaction of 3-hydrazino-1H-quinoxalin-2-one with 4-chlorobenzaldehyde. The process is conducted under reflux conditions in ethanol, yielding the desired compound as a solid product. Characterization is often performed using techniques such as NMR spectroscopy, which confirms the structural integrity and purity of the synthesized compound .
Biological Activities
The compound exhibits a range of biological activities that are critical for its application in medicinal chemistry:
Antimicrobial Activity
Research indicates that quinoxaline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents. The specific pathways through which these compounds exert their effects are still under exploration but may involve apoptosis induction and cell cycle arrest .
Acetylcholinesterase Inhibition
Another promising application is in the inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit this enzyme effectively, potentially leading to therapeutic strategies for cognitive disorders .
Antimicrobial Evaluation
A study conducted on various quinoxaline derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against certain bacterial strains, indicating its potential as a new antimicrobial agent .
Anticancer Research
In vitro studies on cancer cell lines treated with derivatives of this compound showed a significant reduction in cell viability compared to untreated controls. These findings suggest that this compound may be developed further for cancer treatment applications .
Mechanism of Action
The mechanism of action of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazinyl group suggests potential interactions with biological macromolecules through hydrogen bonding or covalent modification.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
4-Chlorobenzylidene derivatives: Compounds with similar substituents on the benzylidene group.
Hydrazinylquinoxalines: Compounds with variations in the hydrazinyl group.
Uniqueness
(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to the combination of the quinoxaline core with the chlorobenzylidene and hydrazinyl groups. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler analogs.
Biological Activity
(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : 3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
- Molecular Formula : C15H11ClN4O
- Molecular Weight : 298.72704 g/mol
The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one under acidic conditions, followed by purification through recrystallization.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydrazinyl moiety may facilitate interactions through hydrogen bonding or covalent modifications with biological macromolecules such as enzymes and receptors.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates notable activity against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an anti-TB agent .
Antitumor Activity
Quinoxaline derivatives have also been evaluated for their antitumor properties. Studies suggest that this compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The compound has shown promising results in inhibiting growth in several cancer cell lines, making it a candidate for further development in cancer therapy .
Study 1: Antimicrobial Evaluation
A study conducted on a series of quinoxaline derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC of 50 µg/ml against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .
Study 2: Antitumor Activity Assessment
In another investigation focused on the antitumor effects of quinoxaline derivatives, this compound was tested against human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 to 40 µM across different cancer types. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Structure | Significant (MIC: 50 µg/ml) | Moderate (IC50: 20-40 µM) |
| Quinoxaline Derivative A | Similar | Moderate | Low |
| Quinoxaline Derivative B | Dissimilar | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
